2-Cyclopropyl-2-hydroxyacetic acid

Catalog No.
S686972
CAS No.
5617-84-5
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-2-hydroxyacetic acid

CAS Number

5617-84-5

Product Name

2-Cyclopropyl-2-hydroxyacetic acid

IUPAC Name

2-cyclopropyl-2-hydroxyacetic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)

InChI Key

WGYFYSOUPAKFHY-UHFFFAOYSA-N

SMILES

C1CC1C(C(=O)O)O

Canonical SMILES

C1CC1C(C(=O)O)O

Potential as a Building Block in Organic Synthesis:

-Cyclopropyl-2-hydroxyacetic acid, existing in both (2R) and (2S) stereoisomers, holds potential as a valuable building block in organic synthesis due to its unique functional group combination. The presence of a cyclopropane ring and a carboxylic acid group alongside a hydroxyl group offers diverse possibilities for chemical transformations. Researchers have explored its use in the synthesis of various complex molecules, including:

  • Carbocyclic and heterocyclic compounds

    Studies have shown the utilization of 2-cyclopropyl-2-hydroxyacetic acid in the synthesis of carbocyclic and heterocyclic ring systems, demonstrating its potential for constructing complex organic frameworks [].

  • Natural products

    The compound has been investigated for its applicability in the synthesis of natural products with potential biological activities [].

Exploration of Biological Activities:

  • Antimicrobial properties

    Derivatives of 2-cyclopropyl-2-hydroxyacetic acid have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains [].

  • Enzyme inhibition

    Research has explored the potential of certain derivatives to inhibit specific enzymes, suggesting their possible application in drug development [].

2-Cyclopropyl-2-hydroxyacetic acid is an organic compound characterized by its unique cyclopropyl group, a three-membered carbon ring, attached to a hydroxyacetic acid moiety. The molecular formula for this compound is C5_5H8_8O3_3, and it has a molecular weight of approximately 132.12 g/mol. The structure features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which contribute to its acidic properties and potential biological activities .

Due to the presence of the hydroxyl and carboxylic acid functional groups. Notable reactions include:

  • Esterification: The compound can react with alcohols to form esters, which are often more stable and have different properties than the parent acid.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, forming cyclopropyl derivatives that could be more reactive or biologically active.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, altering the compound's reactivity and biological properties.

Research indicates that 2-cyclopropyl-2-hydroxyacetic acid exhibits notable biological activities, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with various biological targets:

  • Antimicrobial Activity: Some studies have shown that compounds with similar structures possess antimicrobial properties, indicating potential for 2-cyclopropyl-2-hydroxyacetic acid in combating bacterial infections.
  • Anti-inflammatory Effects: Compounds containing hydroxy and carboxylic acid groups are often investigated for their anti-inflammatory properties, making this compound a candidate for further research in this area.

Several synthetic routes exist to produce 2-cyclopropyl-2-hydroxyacetic acid. Common methods include:

  • Direct Hydrolysis: Starting from cyclopropyl derivatives of acetic acid, hydrolysis can yield the target compound directly.
  • Grignard Reaction: Reacting cyclopropylmagnesium bromide with carbon dioxide followed by acidic workup can produce 2-cyclopropyl-2-hydroxyacetic acid.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of hydroxy acids from simpler substrates can provide a more environmentally friendly synthesis route.

The applications of 2-cyclopropyl-2-hydroxyacetic acid span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties may allow for use in developing pesticides or fungicides.
  • Chemical Intermediates: The compound can be used as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 2-cyclopropyl-2-hydroxyacetic acid focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with:

  • Enzymes: Investigating how this compound inhibits or activates specific enzymes could reveal its therapeutic potential.
  • Receptors: Binding studies with cell surface receptors may elucidate its role in signaling pathways.

Several compounds share structural similarities with 2-cyclopropyl-2-hydroxyacetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hydroxyacetic AcidC2_2H4_4O3_3Simple structure; widely studied for metabolic pathways
Cyclopropanecarboxylic AcidC4_4H6_6O2_2Lacks hydroxyl group; used in organic synthesis
3-Cyclopropylpropanoic AcidC6_6H10_10O2_2Contains an additional carbon chain; potential for different reactivity
(R)-Lactic AcidC3_3H6_6O3_3Chiral center; widely used in food and pharmaceutical industries

Uniqueness

The unique aspect of 2-cyclopropyl-2-hydroxyacetic acid lies in its combination of the cyclopropyl group and the hydroxyacetic structure, which may confer distinct biological activities not observed in simpler analogs. Its potential as a therapeutic agent warrants further investigation into its mechanisms of action and applications across various fields.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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